- Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in Films, ACS Omega, 2018, 3(3), 2673-2682

Cas no 914306-50-6 (1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole)

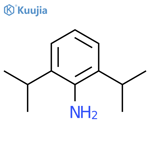

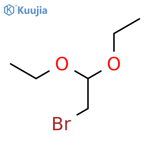

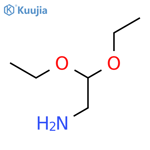

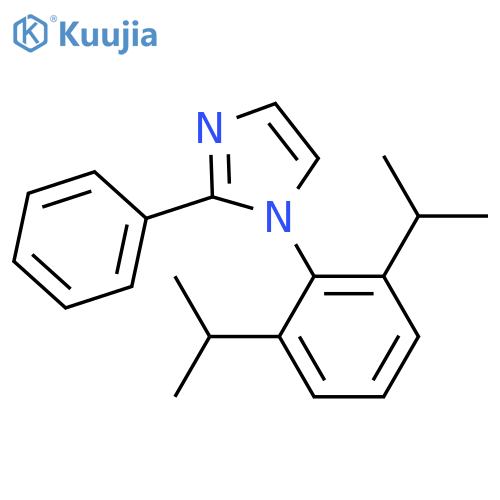

914306-50-6 structure

Nombre del producto:1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

Número CAS:914306-50-6

MF:C21H24N2

Megavatios:304.428665161133

MDL:MFCD27923076

CID:1016424

PubChem ID:58037491

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Propiedades químicas y físicas

Nombre e identificación

-

- 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

- 1-(2,6-diisopropylphenyl)-2-phenylimidazole

- 1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole

- AK142553

- AX8282372

- 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole

- 1-[2,6-Bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazole (ACI)

- 2-Phenyl-1-(2,6-diisopropylphenyl)-1H-imidazole

- CS-0154310

- DS-6458

- 914306-50-6

- MFCD27923076

- AKOS022175028

- C77122

- 1-[2,6-bis(propan-2-yl)phenyl]-2-phenyl-1H-imidazole

- SCHEMBL2040213

- C21H24N2

- DA-31523

- DTXSID50728686

-

- MDL: MFCD27923076

- Renchi: 1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3

- Clave inchi: DGCQHTACQZUATF-UHFFFAOYSA-N

- Sonrisas: N1=C(C2C=CC=CC=2)N(C2C(C(C)C)=CC=CC=2C(C)C)C=C1

Atributos calculados

- Calidad precisa: 304.19400

- Masa isotópica única: 304.193948774g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 1

- Recuento de átomos pesados: 23

- Cuenta de enlace giratorio: 4

- Complejidad: 343

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 5.6

- Superficie del Polo topológico: 17.8

Propiedades experimentales

- Punto de ebullición: 454.5°C at 760 mmHg

- PSA: 17.82000

- Logp: 5.78610

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302-H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Condiciones de almacenamiento:Sealed in dry,Room Temperature

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Datos Aduaneros

- Código HS:2933290090

- Datos Aduaneros:

China Customs Code:

2933290090Overview:

2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC645-200mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95+% | 200mg |

1049.0CNY | 2021-07-12 | |

| Chemenu | CM187325-5g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95% | 5g |

$1346 | 2021-08-05 | |

| Ambeed | A193706-250mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95% | 250mg |

$56.0 | 2024-08-02 | |

| Chemenu | CM187325-1g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95% | 1g |

$106 | 2024-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JC645-100mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole |

914306-50-6 | 95+% | 100mg |

766CNY | 2021-05-08 | |

| abcr | AB528119-1g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole; . |

914306-50-6 | 1g |

€281.50 | 2025-02-20 | ||

| A2B Chem LLC | AI61203-1g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole |

914306-50-6 | 95% | 1g |

$108.00 | 2024-07-18 | |

| 1PlusChem | 1P00IH4J-100mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole |

914306-50-6 | 95% | 100mg |

$27.00 | 2024-04-20 | |

| 1PlusChem | 1P00IH4J-1g |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-iMidazole |

914306-50-6 | 95% | 1g |

$118.00 | 2024-04-20 | |

| A2B Chem LLC | AI61203-100mg |

1-(2,6-Diisopropylphenyl)-2-phenyl-1h-imidazole |

914306-50-6 | 95% | 100mg |

$25.00 | 2024-07-18 |

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Water ; 16 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux; 1.5 h, reflux

1.3 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C

1.4 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C

1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux; 1.5 h, reflux

1.3 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C

1.4 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

2.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux

1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt

1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

1.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

1.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux

1.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt

1.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

1.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

Referencia

- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, rt

1.2 overnight, rt

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux

2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt

2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

2.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

1.2 overnight, rt

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

2.2 Reagents: p-Toluenesulfonic acid Solvents: Acetone , Water ; 2 h, reflux

2.3 Reagents: Tetrafluoroboric acid Solvents: Acetic anhydride , Water ; reflux → 0 °C; 0 °C; overnight, rt

2.4 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

2.5 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

Referencia

- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C

1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 40 °C → 90 °C; 21 h, 90 °C

Referencia

- Bis(arylimidazole) Iridium Picolinate Emitters and Preferential Dipole Orientation in Films, ACS Omega, 2018, 3(3), 2673-2682

Métodos de producción 5

Condiciones de reacción

1.1 Solvents: Methanol , Water ; 16 h, rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux

1.3 Solvents: Water ; 1.5 h, reflux

1.4 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C

1.5 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water ; rt → reflux

1.3 Solvents: Water ; 1.5 h, reflux

1.4 Reagents: Phosphoric acid Solvents: Water ; 6 h, reflux; reflux → rt; rt → 0 °C

1.5 Reagents: Potassium hydroxide Solvents: Water ; pH 9, 0 °C

2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

2.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

2.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt

Referencia

- Exploration of bis(arylimidazole) Iridium picolinate complexes, ChemRxiv, 2017, 1, 1-7

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Referencia

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, < 0 °C; 1 h, < 0 °C

2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux

2.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

2.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux

2.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Referencia

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Referencia

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; overnight, rt

2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

2.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

2.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

2.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

Referencia

- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux

2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

2.1 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

3.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

3.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Referencia

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Ammonium acetate Solvents: Acetonitrile ; 1 d, rt

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

1.2 Reagents: Tetrafluoroboric acid Solvents: Water ; overnight, 80 °C

Referencia

- Synthesis of 1,2-diaryl- and 1-aryl-2-alkylimidazoles with sterically demanding substituents, European Journal of Organic Chemistry, 2013, 2013(27), 6137-6145

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, 0 °C

1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt

1.2 Reagents: Zinc chloride Solvents: 2-Methyltetrahydrofuran ; 30 min, 0 °C; 0 °C → rt; rt → 40 °C

1.3 Catalysts: Tetrakis(triphenylphosphine)palladium ; 40 °C → 90 °C; 21 h, 90 °C; 90 °C → rt

Referencia

- Exploration of bis(arylimidazole) Iridium picolinate complexes, ChemRxiv, 2017, 1, 1-7

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 3 h, rt → reflux

1.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

1.2 Reagents: Triethylamine Solvents: Acetonitrile ; cooled; < 25 °C; 1 h, rt

2.1 Reagents: Phosphoric acid Solvents: Toluene ; rt → reflux; 3 h, reflux; reflux → rt

2.2 Reagents: Sodium carbonate Solvents: Water ; pH 9 - 10, rt

Referencia

- Synthesis of 1-(2,6-diisopropylphenyl)-2-phenyl-1H-imidazole, Jingxi Huagong Zhongjianti, 2015, 45(4), 52-54

Métodos de producción 14

Condiciones de reacción

Referencia

- C-N-Cyclometalated Platinum(II) Complexes with Sterically Demanding 1,2-Diarylimidazole Ligands, Organometallics, 2014, 33(13), 3464-3473

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Raw materials

- Benzamide, N-[2,6-bis(1-methylethyl)phenyl]-

- Benzenamine, N-(2,2-diethoxyethyl)-2,6-bis(1-methylethyl)-

- Benzoic acid

- Borate(1-),tetrafluoro-

- 2,6-bis(propan-2-yl)aniline

- 2-Bromo-1,1-diethoxyethane

- Iodobenzene

- 2,2-diethoxyethan-1-amine

- 1-(2,6-Diisopropylphenyl)imidazole

- N-[2,6-Bis(1-methylethyl)phenyl]benzenecarboximidoyl chloride

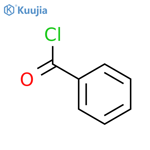

- Benzoyl chloride

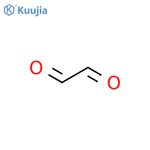

- Glyoxal

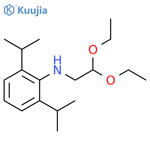

- N-[2,6-Bis(1-methylethyl)phenyl]-N′-(2,2-diethoxyethyl)benzenecarboximidamide

- N-[2,6-Bis(1-methylethyl)phenyl]-N-(2-oxoethyl)benzamide

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Preparation Products

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole Literatura relevante

-

Jinyong Zhuang,Wanfei Li,Weichen Wu,Minshun Song,Wenming Su,Ming Zhou,Zheng Cui New J. Chem. 2015 39 246

-

Jieqiong Li,Li Wang,Kenan Sun,Jinglai Zhang Dalton Trans. 2016 45 3034

-

Qiang Wang,Fabien Lucas,Cassandre Quinton,Yang-Kun Qu,Jo?lle Rault-Berthelot,Olivier Jeannin,Sheng-Yi Yang,Fan-Cheng Kong,Sarvendra Kumar,Liang-Sheng Liao,Cyril Poriel,Zuo-Quan Jiang Chem. Sci. 2020 11 4887

914306-50-6 (1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole) Productos relacionados

- 896615-89-7((2E)-3-(3,4-dimethoxyphenyl)-N-{2-2-(3-methylphenyl)-1,3-thiazol-4-ylethyl}prop-2-enamide)

- 1361575-15-6(4-Amino-2,5-bis(perchlorophenyl)pyridine)

- 68292-01-3(3-[[(4-Methyl-1-piperazinyl)sulfonyl]methyl]-1,2-benzisoxazole)

- 2680875-80-1(2-{(benzyloxy)carbonyl3-(1H-pyrazol-1-yl)propylamino}-4-chlorobenzoic acid)

- 2229166-99-6(tert-butyl 4-{2-1-(aminomethyl)cyclopentylethyl}piperazine-1-carboxylate)

- 2178986-11-1(Propanedioic acid, 2-[[(2-methyl-5-thiazolyl)amino]methylene]-, 1,3-diethyl ester)

- 477873-16-8(7-(3-CHLORO-2-THIENYL)-N,N,2,4-TETRAMETHYLPYRROLO[1,2-A]PYRIMIDINE-8-CARBOXAMIDE)

- 860789-92-0(6-Bromo-2-iminocoumarin-3-carbonitrile)

- 106492-77-7((4-bromo-2-fluorophenyl)methylhydrazine)

- 2229455-52-9(3-(2-chloro-6-nitrophenyl)-2,2-dimethylcyclopropan-1-amine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:914306-50-6)1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

Pureza:99%

Cantidad:1g

Precio ($):167.0